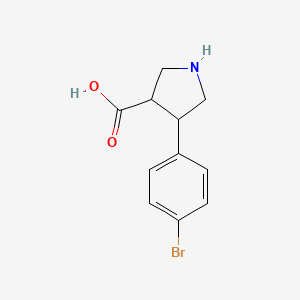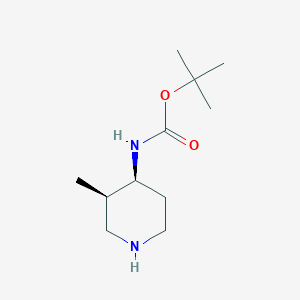![molecular formula C7H6N2S B1374716 Benzo[C]isothiazol-7-amine CAS No. 1379298-69-7](/img/structure/B1374716.png)
Benzo[C]isothiazol-7-amine
Descripción general
Descripción
Benzo[C]isothiazol-7-amine is an organic compound that is structurally related to isothiazole . It is part of a class of molecules called isothiazolinones . Isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of this compound is C7H6N2S . It contains a total of 17 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .Aplicaciones Científicas De Investigación
1. Synthesis of Complex Heterocycles
A study by Liu et al. (2012) developed a robust route to synthesize 4-amine-benzo[b][1,4]oxazepines using a palladium-catalyzed tandem reaction. This method is significant for constructing complex heterocycles, potentially useful in various fields of chemistry and pharmacology (Liu et al., 2012).
2. Antiproliferative Activity and Potential Pharmaceutical Applications
Research by Vicini et al. (2003) synthesized benzo[d]isothiazole derivatives to evaluate their potential as lead compounds against various infectious diseases and drug-resistant cancers. Their findings indicated significant cytotoxicity against leukemia cell lines, highlighting the potential pharmaceutical applications of these compounds (Vicini et al., 2003).
3. Development of Pharmaceutically Important Agents
Ma et al. (2011) discussed the synthesis of 2-N-substituted benzothiazoles, frequently used as core structures in developing various pharmaceutically important agents. Their study underlines the versatility and significance of benzo[c]isothiazol-7-amine in medicinal chemistry (Ma et al., 2011).
4. Synthesis of Novel Cyclic Sulfonamides
Greig et al. (2001) synthesized novel cyclic sulfonamides, which have potential applications in medicinal chemistry, especially as histamine H3 receptor antagonists (Greig et al., 2001).
5. Electrochemical Synthesis of Benzothiazoles
Wang et al. (2017) developed an external oxidant-free method for the synthesis of benzothiazoles, demonstrating the chemical versatility and environmental friendliness of reactions involving this compound (Wang et al., 2017).
Safety and Hazards
Direcciones Futuras
Thiazoles, a class of compounds to which Benzo[C]isothiazol-7-amine belongs, have found applications in different fields due to their useful biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have generated an enormous interest for drug discovery and development programs .
Mecanismo De Acción
Target of Action
Benzo[C]isothiazol-7-amine primarily targets enzymes with thiols at their active sites . It is known to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Mode of Action
The mode of action of this compound involves the formation of mixed disulfides upon treatment with enzymes that have thiols at their active sites . This interaction inhibits the function of these enzymes, leading to its antimicrobial activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving enzymes with thiols at their active sites . The compound’s interaction with these enzymes can disrupt normal cellular processes, leading to its antimicrobial effects .
Result of Action
The result of this compound’s action is the inhibition of life-sustaining enzymes, leading to its antimicrobial effects . By forming mixed disulfides with enzymes that have thiols at their active sites, it disrupts normal cellular processes .
Análisis Bioquímico
Biochemical Properties
Benzo[C]isothiazol-7-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory responses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant biochemical changes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can modulate the expression of genes involved in inflammatory responses, thereby altering the cell’s function and behavior . Additionally, it can impact metabolic pathways by influencing the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can bind to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This binding interaction is crucial for its biochemical effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular responses without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to inflammation and immune responses by modulating the activity of key enzymes such as cyclooxygenase . These interactions can lead to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and therapeutic potential . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment . For example, localization to the endoplasmic reticulum or mitochondria could influence its role in metabolic processes and cellular signaling.
Propiedades
IUPAC Name |
2,1-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIUQPHMAEAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379298-69-7 | |
| Record name | 2,1-benzothiazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)


![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)



![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)


